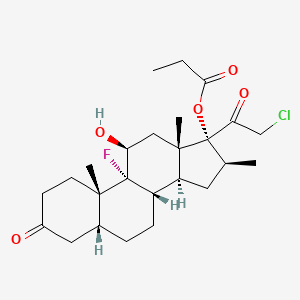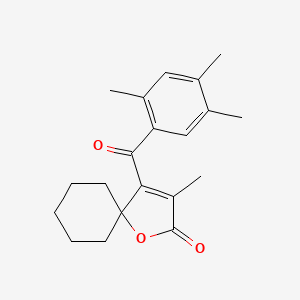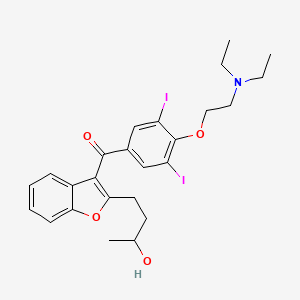
Amiodarone metabolite M11-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amiodarone metabolite M11-2 is one of the metabolites of amiodarone, a widely used antiarrhythmic medication. Amiodarone is known for its efficacy in treating various types of cardiac arrhythmias, including ventricular tachycardia and atrial fibrillation. The metabolite M11-2 is formed through the metabolic processes involving amiodarone and plays a significant role in the pharmacokinetics and pharmacodynamics of the parent drug.
准备方法
The preparation of amiodarone metabolite M11-2 involves complex synthetic routes and reaction conditions. The synthesis typically starts with amiodarone, which undergoes metabolic transformations in the liver. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 These enzymes facilitate the oxidation and subsequent formation of various metabolites, including M11-2
化学反应分析
Amiodarone metabolite M11-2 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include various oxidizing agents, reducing agents, and catalysts that facilitate the transformation of amiodarone into its metabolites . The major products formed from these reactions include hydroxylated and dealkylated derivatives of amiodarone.
科学研究应用
Amiodarone metabolite M11-2 has several scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of analytical methods for drug monitoring and pharmacokinetic studies.
作用机制
The mechanism of action of amiodarone metabolite M11-2 involves its interaction with various molecular targets and pathways. It primarily affects the cardiac action potential by blocking potassium currents, which prolongs the repolarization phase of the cardiac cycle . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The metabolite also interacts with other ion channels and receptors, contributing to its overall pharmacological effects.
相似化合物的比较
Amiodarone metabolite M11-2 can be compared with other similar compounds, such as:
Desethylamiodarone: Another major metabolite of amiodarone with similar pharmacological properties.
Didesethylamiodarone: A minor metabolite that also contributes to the overall effects of amiodarone.
Other antiarrhythmic metabolites: Metabolites of other antiarrhythmic drugs that share similar mechanisms of action.
This compound is unique due to its specific metabolic pathway and the distinct pharmacological effects it exerts compared to other metabolites.
属性
CAS 编号 |
725684-62-8 |
|---|---|
分子式 |
C25H29I2NO4 |
分子量 |
661.3 g/mol |
IUPAC 名称 |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3 |
InChI 键 |
IIOUFGJTYMDOPR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



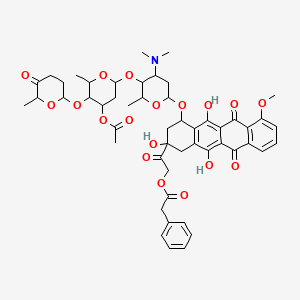
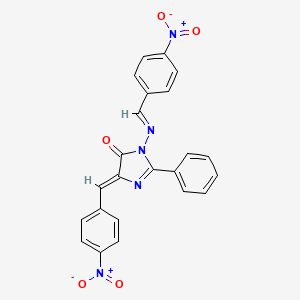
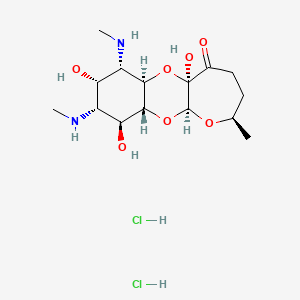
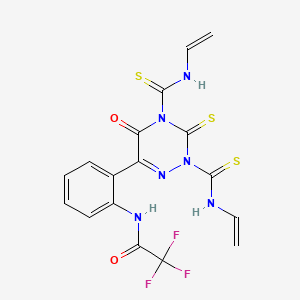
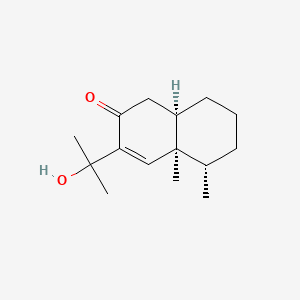
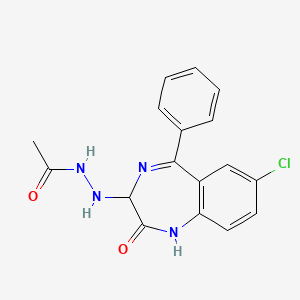
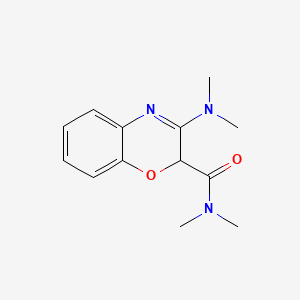
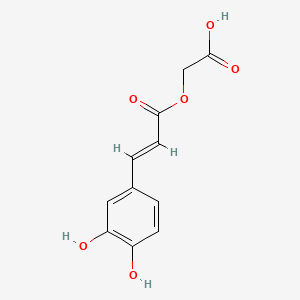
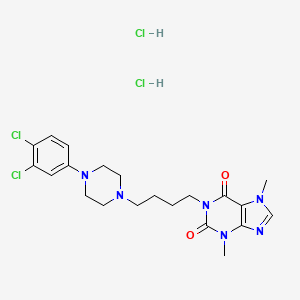
![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
